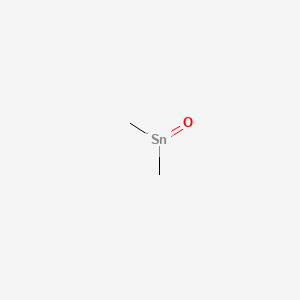

Dimethyltin oxide

Vue d'ensemble

Description

Dimethyltin oxide, also known as dimethyloxostannane, is an organotin compound with the chemical formula C2H6OSn. It is a white solid that is used in various industrial and research applications. Organotin compounds, including this compound, are characterized by the presence of tin-carbon bonds and have been studied extensively for their unique properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyltin oxide can be synthesized through the hydrolysis of dimethyltin dichloride. The reaction involves the addition of water to dimethyltin dichloride, resulting in the formation of this compound and hydrochloric acid:

(CH3)2SnCl2+H2O→(CH3)2SnO+2HCl

Industrial Production Methods: On an industrial scale, this compound is typically produced by the direct reaction of metallic tin with methyl chloride in the presence of a catalyst. This process involves the continuous feed of methyl chloride into the reaction mixture under controlled pressure conditions to yield dimethyltin dichloride, which is then hydrolyzed to form this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyltin oxide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state tin compounds.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: this compound can undergo substitution reactions where the tin-oxygen bond is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and organolithium compounds are commonly used.

Major Products Formed:

Oxidation: Higher oxidation state tin oxides.

Reduction: Lower oxidation state tin compounds.

Substitution: Various organotin compounds depending on the substituent introduced

Applications De Recherche Scientifique

Industrial Applications

1. Catalysis in Polyurethane Production

Dimethyltin oxide serves as a catalyst in the production of polyurethanes. It facilitates the reaction between polyols and isocyanates, enhancing the efficiency of foam formation and improving the mechanical properties of the final product. Its effectiveness in catalyzing these reactions makes it a crucial component in the polyurethane industry .

2. Stabilizer in PVC

DMTO is widely used as a stabilizer in polyvinyl chloride (PVC) formulations. It helps to enhance thermal stability during processing, preventing degradation of the polymer when exposed to heat. This application is vital for maintaining the integrity and longevity of PVC products used in construction, automotive, and consumer goods .

3. Antifungal Agent

Research indicates that this compound possesses antifungal properties, making it useful in agricultural applications as a fungicide. Its ability to inhibit fungal growth can be leveraged in crop protection strategies, although regulatory considerations regarding its safety and environmental impact are critical .

Scientific Research Applications

1. Antitumor Activity

Recent studies have explored the potential antitumor effects of novel compounds derived from this compound. For instance, a study reported on a synthesized compound, dimethyl tin 4-cyclohexyl thiosemicarbazone (D4-t), which demonstrated significant antitumor activity against mammalian cells both in vitro and in vivo. The research highlighted DMTO's role in facilitating the synthesis of this compound, which showed promise as an anticancer agent by coordinating with DNA base pairs and enhancing immune response .

2. Chemical Vapor Deposition

this compound is also utilized in chemical vapor deposition (CVD) processes for producing tin oxide films. These films have applications in electronics, optics, and sensors due to their conductive properties. Kinetic modeling studies have shown that DMTO can effectively decompose under specific conditions to deposit tin oxide layers with desirable characteristics .

Case Studies

Mécanisme D'action

The mechanism of action of dimethyltin oxide involves its interaction with cellular components, leading to various biochemical effects. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This interaction can induce oxidative stress, leading to cell death through apoptosis. The compound’s ability to generate reactive oxygen species and disturb mitochondrial membrane potential plays a crucial role in its cytotoxic effects .

Comparaison Avec Des Composés Similaires

Dimethyltin oxide is part of a broader class of organotin compounds, which include:

- Trimethyltin chloride

- Dibutyltin oxide

- Diphenyltin oxide

- Tributyltin chloride

Uniqueness: this compound is unique due to its specific chemical structure and reactivity. Compared to other organotin compounds, it has distinct applications in catalysis and polymer stabilization. Its relatively lower toxicity compared to some other organotin compounds, such as tributyltin chloride, makes it more suitable for certain industrial applications .

Activité Biologique

Dimethyltin oxide (DMTO), also known as dimethyloxostannane, is an organotin compound with significant biological activity. This article explores its synthesis, biological effects, and case studies that highlight its applications and implications in various fields.

Synthesis of this compound

This compound is synthesized through the reaction of powdered tin with alcohol at elevated temperatures. For instance, a typical synthesis involves heating tin powder with methanol in the presence of a Lewis acid catalyst such as stannous chloride, yielding DMTO with varying efficiencies depending on the reaction conditions. A notable example reports a yield of 93% when using anhydrous aluminum chloride as a catalyst at 280°C .

- Molecular Formula :

- Molecular Weight : 164.78 g/mol

- Appearance : White to beige powder or crystals

- Melting Point : 380-390°C

- CAS Number : 2273-45-2

Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : DMTO has been studied for its effectiveness against various bacteria and fungi. Research indicates that it can inhibit the growth of pathogens, making it a potential candidate for use in antimicrobial coatings and treatments .

- Cytotoxicity : Studies have shown that DMTO can induce cytotoxic effects in certain cell lines. For instance, it has been observed to affect cell viability in human lymphocytes and other immune cells, raising concerns about its immunotoxicity .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Antifungal Applications : In one study, DMTO was tested against various fungal strains, demonstrating significant antifungal activity. The compound was effective at low concentrations, suggesting its potential use in agricultural fungicides .

- Immunotoxic Effects : Another research highlighted the immunotoxic effects of DMTO on murine models. The study found alterations in cytokine production and immune cell function following exposure to DMTO, indicating possible risks associated with its use in consumer products .

- Environmental Impact : A case study examined the environmental implications of organotin compounds, including DMTO, noting their persistence and bioaccumulation potential in aquatic ecosystems. This raises concerns regarding their long-term ecological effects .

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for dimethyltin oxide, and how do their yields and conditions compare?

this compound (DMTO) is commonly synthesized via hydrolysis of dimethyltin dichloride (Me₂SnCl₂). Two key methods are:

- Aqueous hydrolysis : Reacting Me₂SnCl₂ with water under controlled pH, yielding DMTO as a fine white precipitate .

- Imidazole-assisted synthesis : Using imidazole as a base, which achieves ~68% yield under reflux conditions . Method selection depends on purity requirements and downstream applications. The aqueous route is simpler but may require rigorous pH control to avoid side products like polynuclear hydroxocomplexes .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its complexes?

Key methods include:

- FTIR : Identifies Sn–O (404–644 cm⁻¹) and Sn–C (506–515 cm⁻¹) bonds in DMTO complexes .

- Multinuclear NMR : ¹H and ¹¹⁹Sn NMR reveal coordination geometry. For example, δ(¹¹⁹Sn) = -281 to -310 ppm in dimethyltin complexes indicates five- or six-coordinate structures .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, Sn percentages within ±0.3% of theoretical values) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

DMTO is classified as Acute Toxicity Category 3 (oral) and Eye Damage Category 1 . Key precautions:

- Store at 2–8°C in airtight containers to prevent hydrolysis .

- Use fume hoods and PPE (gloves, goggles) during synthesis to avoid inhalation or skin contact .

- Dispose of waste via certified hazardous material protocols due to organotin toxicity .

Advanced Research Questions

Q. How can stability constants of dimethyltin(IV) hydroxocomplexes be determined in aqueous solutions?

Potentiometric (e.m.f.) measurements at constant ionic strength (e.g., [ClO₄⁻] = 3.00 mol/L) are used to calculate stability constants. Data analysis involves:

- Plotting –log[H⁺] vs. Z (ligand-to-metal ratio) to identify polymerization maxima (e.g., Z ≈ 1.43 at pH 5.5) .

- Fitting hydrolysis equilibria to models assuming five distinct complexes, including mononuclear (e.g., [Me₂Sn(OH)]⁺) and polynuclear species .

Q. How does this compound compare to other diorganotin(IV) compounds in catalytic and coordination chemistry?

DMTO exhibits distinct reactivity due to its smaller alkyl groups:

- Catalytic activity : Outperforms dioctyltin oxide in polyester synthesis (e.g., poly(1,4-cyclohexanedimethylene terephthalate)) due to higher Lewis acidity .

- Coordination flexibility : Forms stable six-coordinate complexes with ligands like 2-amino-5-nitrobenzoic acid, whereas bulkier analogs (e.g., dibutyltin oxide) favor lower coordination numbers .

Q. What role does this compound play in polymer chemistry, and how is its performance optimized?

DMTO acts as a catalyst in polycondensation reactions (e.g., synthesizing biobased polyesters). Optimization strategies include:

- Co-catalysis : Combining DMTO with germanium dioxide (GeO₂) to enhance reaction rates and polymer molecular weight .

- Temperature control : Conducting polycondensation at 270–280°C to balance catalytic efficiency and thermal degradation .

Q. How can computational methods elucidate the structure-property relationships of this compound complexes?

- DFT calculations : Predict bond dissociation energies (e.g., Sn–O vs. Sn–C) and optimize geometries for comparison with crystallographic data .

- 119Sn Mössbauer spectroscopy : Quantifies covalency (isomer shift δ = 0.84–0.93 mm/s) and distortion in octahedral complexes (quadrupole splitting |Δ| = 2.04–2.22 mm/s) .

Q. Methodological Considerations

Propriétés

IUPAC Name |

dimethyl(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.O.Sn/h2*1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVQCJNZEDLILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062299 | |

| Record name | Stannane, dimethyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2273-45-2 | |

| Record name | Dimethyloxostannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2273-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyloxostannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyltin oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyltin oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dimethyloxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, dimethyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyloxostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLOXOSTANNANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/409QF23WO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.